molecular formula C13H22N4 B2837463 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] CAS No. 929809-29-0

1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No.: B2837463
CAS No.: 929809-29-0
M. Wt: 234.347
InChI Key: SQIJZWSMTZEZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a complex organic compound with a molecular formula of C13H22N4[_{{{CITATION{{{1{1'-isopropylspiro [3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...](https://www.sigmaaldrich.com/PH/en/product/princetonbiomolecularresearchinc/prih3239cdf4?context=bbe). It belongs to the class of spiro compounds, which are characterized by a unique fused ring system[{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...

Scientific Research Applications

1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] has shown promise in several scientific research areas:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core[_{{{CITATION{{{1{1'-isopropylspiro [3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...](https://www.sigmaaldrich.com/PH/en/product/princetonbiomolecularresearchinc/prih3239cdf4?context=bbe). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product[{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields[_{{{CITATION{{{1{1'-isopropylspiro [3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...](https://www.sigmaaldrich.com/PH/en/product/princetonbiomolecularresearchinc/prih3239cdf4?context=bbe). The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process[{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....

Chemical Reactions Analysis

Types of Reactions: 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... These reactions are essential for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... These products can be further analyzed and utilized in various applications.

Mechanism of Action

The mechanism by which 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{1'-isopropylspiro [3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...](https://www.sigmaaldrich.com/PH/en/product/princetonbiomolecularresearchinc/prih3239cdf4?context=bbe). The compound may bind to receptors or enzymes, leading to biological responses[{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] can be compared with other similar compounds, such as 1'-propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] and 1'-aminocyclopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....

Properties

IUPAC Name

1'-propan-2-ylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-10(2)17-7-4-13(5-8-17)12-11(3-6-16-13)14-9-15-12/h9-10,16H,3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIJZWSMTZEZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(CC1)C3=C(CCN2)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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